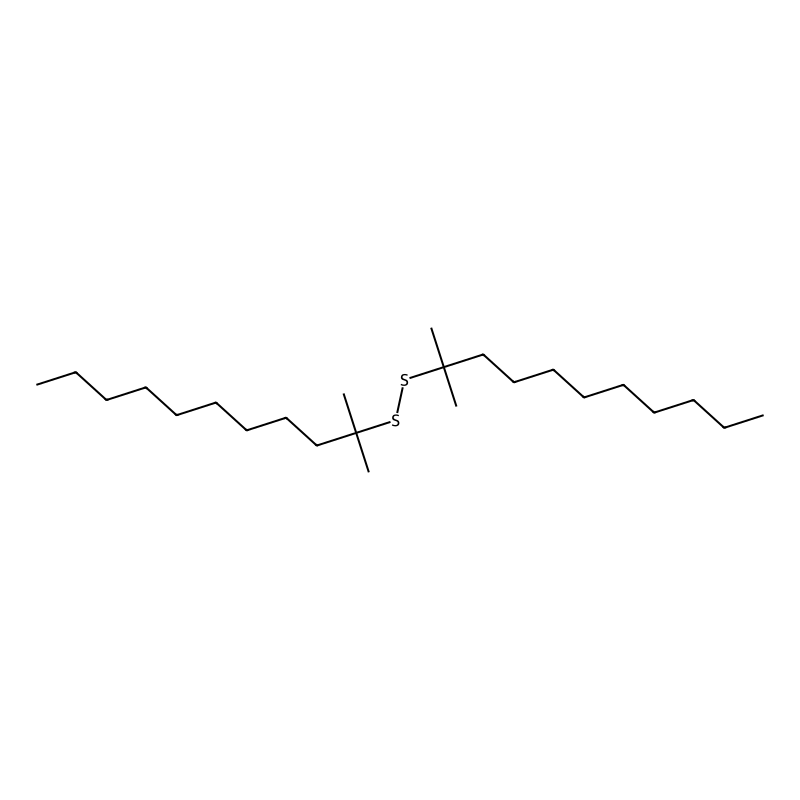

Di-tert-dodecyl disulfide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Di-tert-dodecyl disulfide is classified as an organic disulfide, resulting from the oxidative dimerization of 2-methylundecane-2-thiol. Its molecular formula is C24H50S2, and it is recognized by several synonyms, including bis(2-methylundecan-2-yl) disulfide . The compound appears as a colorless to yellow liquid with a slight characteristic odor and has a density of approximately 1.0028 at 20°C. It is insoluble in water and has a boiling point of around 193.7°C .

The synthesis of di-tert-dodecyl disulfide typically involves the oxidative coupling of 2-methylundecane-2-thiol. This process can be achieved through various methods, including the use of oxidizing agents that facilitate the formation of the disulfide bond. The exact conditions may vary depending on desired purity and yield .

Di-tert-dodecyl disulfide finds extensive use in industrial applications, particularly as an extreme pressure additive for lubricants. Specific grades such as TPS® 20 and TPS® 32 are formulated for different types of oils and greases, enhancing their performance while preventing corrosion of metals like copper . Its properties make it suitable for:

- Neat and soluble cutting oils

- Cold rolling oils

- Gear oils

- Extreme pressure greases

Interaction studies involving di-tert-dodecyl disulfide have primarily focused on its effects within lubricant formulations. It is essential to evaluate how this compound interacts with other additives and base oils to optimize performance characteristics such as viscosity, thermal stability, and anti-wear properties. Additionally, its environmental interactions highlight the need for responsible usage to prevent adverse effects on aquatic ecosystems .

Di-tert-dodecyl disulfide shares characteristics with several similar compounds within the class of organic disulfides. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Di-tert-dodecyl disulfide | C24H50S2 | Used as an extreme pressure additive; low water solubility |

| Dodecane-1-thiol | C12H26S | A simpler thiol compound; lacks the disulfide bond |

| Bis(2-ethylhexyl) disulfide | C16H34S2 | Similar structure; used in plasticizers |

| Diphenyl disulfide | C12H10S2 | Aromatic structure; used in rubber processing |

Di-tert-dodecyl disulfide stands out due to its specific application in lubricants and its unique stability owing to the tert-dodecyl groups attached to the sulfur atoms.

Catalytic Oxidative Coupling Strategies Using Basic Resins

The synthesis of DTDS via catalytic oxidative coupling leverages heterogeneous basic resins to facilitate the deprotonation and subsequent dimerization of tert-dodecyl mercaptan (TDM). Anion exchange resins functionalized with quaternary ammonium groups, such as polystyrene-divinylbenzene (PS-DVB) matrices modified with ethylenediamine, provide alkaline environments that convert thiols (-SH) into reactive thiolate ions (-S⁻). These nucleophilic species undergo oxidative coupling in the presence of elemental sulfur or oxygen, forming disulfide bonds.

Reaction Mechanism

The process proceeds through two stages:

- Deprotonation:

$$

\text{R-SH} + \text{Resin-OH}^- \rightarrow \text{R-S}^- + \text{Resin-H}_2\text{O}

$$

The resin’s basic sites abstract protons from TDM, generating thiolate ions. - Oxidative Coupling:

$$

2\,\text{R-S}^- + \text{S}8 \rightarrow \text{R-S-S-R} + \text{S}8^{2-}

$$

Sulfur acts as an oxidizing agent, bridging two thiolate ions into DTDS.

Optimized Parameters

- Temperature: 50–80°C to balance reaction kinetics and catalyst stability.

- Sulfur-to-Mercaptan Ratio: 0.5–1.0 to minimize polysulfide byproducts.

- Catalyst Loading: 5–10 wt% relative to TDM ensures efficient turnover.

Table 1: Representative Conditions for DTDS Synthesis Using Basic Resins

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Temperature | 70°C | 92 |

| Reaction Time | 4 hours | 92 |

| Catalyst Reusability | 5 cycles | <5% loss |

Industrial-Scale Process Optimization and Continuous Flow Reactor Design

Transitioning from batch to continuous flow reactors enhances DTDS production by improving mass transfer, thermal control, and scalability. Tubular reactors packed with basic resin catalysts enable precise residence time adjustments (10–30 minutes) and suppress hot-spot formation, critical for exothermic disulfide bond formation.

Key Advancements

- Modular Design: Cascade reactors with intermediate sulfur injection points prevent sulfur depletion and maintain stoichiometric ratios.

- In-line Analytics: Real-time UV-Vis monitoring of thiolate intermediates ensures reaction completion before product isolation.

Table 2: Batch vs. Continuous Flow Performance Metrics

| Metric | Batch Reactor | Continuous Flow |

|---|---|---|

| Space-Time Yield | 0.8 g·L⁻¹·h⁻¹ | 2.5 g·L⁻¹·h⁻¹ |

| Catalyst Utilization | 60% | 85% |

| Energy Consumption | High | Moderate |

Comparative Analysis of Heterogeneous vs. Homogeneous Catalytic Systems

Heterogeneous Catalysts

Basic resins offer distinct advantages:

- Reusability: PS-DVB resins retain >90% activity after five cycles due to robust covalent bonding of functional groups.

- Simplified Purification: Filtration removes spent catalysts, avoiding neutralization steps required for homogeneous systems.

Homogeneous Catalysts

Alkaline agents like NaOH or KOH, while achieving comparable yields (88–92%), suffer from:

- Waste Generation: Neutralization produces salt byproducts (e.g., Na₂SO₄).

- Corrosivity: Limits reactor material choices and increases maintenance costs.

Table 3: Catalyst System Comparison

| Criterion | Heterogeneous | Homogeneous |

|---|---|---|

| Separation Ease | High | Low |

| Byproduct Formation | Minimal | Significant |

| Scalability | Industrial-Friendly | Limited |

Organocatalyst-Mediated Poly(disulfide) Synthesis Mechanisms

Organocatalytic strategies have revolutionized poly(disulfide) synthesis by enabling rapid polymerization under mild conditions. A landmark study demonstrated that triphenylphosphine catalyzes the reaction between 1,6-hexanedithiol and diisopropyl azodicarboxylate (DIAD), achieving 56.4 kDa polymers within 1 minute at 5% catalyst loading [2]. The mechanism proceeds through a three-stage process:

- Nucleophilic activation: Triphenylphosphine abstracts a proton from the thiol group, generating a thiolate ion.

- Disulfide formation: The thiolate attacks DIAD's electrophilic azo group, releasing nitrogen and forming a hydrazine-capped intermediate.

- Chain propagation: Sequential thiol-disulfide exchange reactions extend the polymer backbone while maintaining narrow dispersity (Đ = 1.89) [2].

This catalytic cycle regenerates triphenylphosphine, allowing for efficient turnover. Comparative studies reveal stark differences in catalyst performance:

| Catalyst | Molecular Weight (kDa) | Dispersity (Đ) | Reaction Time |

|---|---|---|---|

| Triphenylphosphine | 56.4 | 1.89 | 1 min |

| 1,8-Diazabicycloundec-7-ene (DBU) | 37.1 | 1.67 | 1 min |

| 4-Dimethylaminopyridine (DMAP) | 12.3 | 2.15 | 1 min |

Data adapted from controlled polymerization experiments [2]. The phosphine catalyst's superior performance stems from its balanced nucleophilicity and steric profile, which minimizes side reactions during chain propagation.

Role of Tertiary Amines and Phosphine-Based Catalysts in Disulfide Polymerization

Tertiary amines and phosphines govern polymerization kinetics through distinct electronic pathways. Triphenylphosphine operates via a nucleophilic displacement mechanism, where its lone electron pair activates the thiol group for azo compound attack [2] [4]. In contrast, tertiary amines like DBU facilitate base-mediated deprotonation, creating thiolate ions that initiate chain growth through an anionic mechanism [2].

Key differences emerge in their oxygen sensitivity:

- Phosphine catalysts exhibit inherent oxygen tolerance due to preferential reaction with disulfide bonds over molecular oxygen [4].

- Amine-mediated systems require strict degassing, as superoxide byproducts can terminate propagating chains [2].

The choice between these catalysts depends on target polymer architecture:

- Phosphines favor high-molecular-weight polymers (up to 85.6 kDa) with moderate dispersity [2].

- Amines produce lower molecular weights (37.1 kDa) but narrower dispersity (Đ = 1.45) [2].

A comparative kinetic analysis reveals triphenylphosphine achieves 90% conversion within 30 seconds, while DBU requires 2 minutes for equivalent conversion [2]. This disparity underscores the phosphine's superior activation of thiol groups under ambient conditions.

Solvent Effects on Molecular Weight Distribution and Polymer Architecture

Solvent polarity critically influences poly(disulfide) properties by modulating chain mobility and transition state stability. Systematic screening identified chloroform as optimal for high-molecular-weight synthesis (56.4 kDa), while polar aprotic solvents like DMF restrict chain growth (31.6 kDa) [2].

| Solvent | Dielectric Constant (ε) | Molecular Weight (kDa) | Dispersity (Đ) |

|---|---|---|---|

| Chloroform | 4.81 | 56.4 | 1.89 |

| Dichloroethane | 10.36 | 8.05 | 2.21 |

| Dimethylformamide | 36.70 | 31.6 | 2.14 |

Data from polymerization trials with fixed catalyst loading [2]. Low-dielectric solvents enhance thiolate nucleophilicity by reducing charge stabilization, accelerating the rate-determining disulfide bond formation. Conversely, high-polarity solvents stabilize transition states through solvation effects, favoring chain termination over propagation.

Solvent-induced architectural control manifests in:

- Branched structures: High-polarity media promote intermolecular disulfide exchange, creating crosslinked networks.

- Linear chains: Nonpolar solvents enforce unidirectional growth through suppressed side reactions [2].

Di-tert-dodecyl disulfide exhibits distinct redox-responsive behavior characterized by its capacity to undergo thiol-disulfide exchange reactions in reducing cellular microenvironments [1]. The compound, with molecular formula C₂₄H₅₀S₂ and molecular weight 402.78 g/mol, contains a central disulfide bond (-S-S-) linking two tert-dodecyl groups, which serves as the primary site for redox interactions [2] [3]. This structural configuration enables the molecule to participate in nucleophilic substitution mechanisms typical of disulfide compounds under reducing conditions [1].

The thiol-disulfide exchange mechanism follows a classical SN2-type nucleophilic substitution pathway, where deprotonated thiolate anions (RS⁻) act as nucleophiles attacking the disulfide bond [1] [4]. In reducing microenvironments, the reaction proceeds through a linear trisulfide-like transition state with negative charge delocalization occurring primarily on the attacking and leaving sulfur atoms [1]. The rate equation demonstrates first-order dependency on both thiol and disulfide concentrations, confirming the bimolecular nature of the reaction [1].

The extended alkyl chain structure of di-tert-dodecyl disulfide introduces significant steric hindrance effects that influence the kinetics of thiol-disulfide exchange reactions [5]. Research indicates that the bulky tert-dodecyl groups create spatial constraints that slow reaction kinetics compared to smaller disulfide compounds, with reduction rates being notably slower than those observed for compounds like di-tert-butyl disulfide . This steric hindrance effect becomes particularly pronounced when the compound encounters secondary thiol groups, where the attack of the secondary thiol on the disulfide groups may be impeded by the large alkyl substituents [5].

Table 1: Physical and Chemical Properties of Di-tert-dodecyl disulfide

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₄H₅₀S₂ | [2] [3] |

| Molecular Weight (g/mol) | 402.78 | [2] [3] |

| CAS Number | 27458-90-8 | [2] [3] |

| Physical State (20°C) | Liquid | [3] |

| Density (g/cm³) | 0.889 | [7] |

| Boiling Point (°C) | 466.9 at 760 mmHg | [7] |

| Flash Point (°C) | 90.2 | [7] |

| Solubility in Water | Insoluble | |

| Storage Temperature | Room Temperature (<15°C recommended) | [3] |

| EINECS Number | 248-468-7 | [9] |

The compound demonstrates alternating behavior between reduced (thiol) and oxidized (disulfide) states, playing a significant role in various biochemical pathways . Under reducing conditions, the disulfide bond can be cleaved to generate corresponding thiol groups, while under oxidizing conditions, the reverse reaction occurs to reform the disulfide linkage . This redox cycling capability positions di-tert-dodecyl disulfide as a potential participant in cellular redox homeostasis mechanisms .

Glutathione-Mediated Cleavage Pathways and Cellular Uptake Efficiency

Glutathione-mediated reduction of di-tert-dodecyl disulfide follows established thiol-disulfide exchange mechanisms observed in cellular reducing environments [10] [11]. The reaction proceeds through a two-step process where glutathione (GSH) first attacks one sulfur atom of the disulfide bond to form a mixed disulfide intermediate, followed by a second glutathione molecule attacking the mixed disulfide to complete the reduction process [10] [11]. This mechanism mirrors the enzymatic reduction of glutathione disulfide by protein disulfide isomerase, where the Gibbs activation energy for the first stage typically measures 18.7 kcal·mol⁻¹ and 7.2 kcal·mol⁻¹ for the second stage [11] [12].

The cellular uptake efficiency of di-tert-dodecyl disulfide is significantly influenced by its lipophilic characteristics derived from the long alkyl chain structure [13]. Studies on similar long-chain disulfide compounds demonstrate enhanced membrane permeability compared to shorter-chain analogs, with cellular uptake occurring primarily through passive diffusion mechanisms rather than active transport processes [13]. The compound's hydrophobic nature facilitates association with cellular membrane structures, leading to preferential membrane-bound distribution within cells [13].

Research on disulfide compounds with varying alkyl chain lengths reveals that binding affinity to serum proteins increases with chain length up to C₁₂ carbon atoms, followed by a decrease at longer chain lengths, suggesting an optimal hydrophobic-hydrophilic balance for biological interactions [13]. For di-tert-dodecyl disulfide, with its C₁₂ equivalent chain structure, this positioning may confer favorable protein binding characteristics that influence its bioavailability and cellular distribution patterns [13].

Table 2: Glutathione-Mediated Reduction Kinetics of Disulfide Compounds

| Compound Type | Rate Constant (M⁻¹s⁻¹) | Half-life | Mechanism | Reference |

|---|---|---|---|---|

| Small disulfide compounds | 142-4174 | 33-330 min (physiological GSH) | SN2 nucleophilic substitution | [14] |

| Protein disulfide bonds (accessible) | Variable | Seconds to minutes | Thiol-disulfide exchange | [4] |

| Glutathione disulfide (GSSG) | Ea = 18.7 kcal/mol (first step) | Fast (enzyme-catalyzed) | Two-step thiol exchange | [12] |

| Mixed disulfide intermediates | Ea = 7.2 kcal/mol (second step) | Very fast | Intramolecular cyclization | [12] |

| Antitumor disulfides (6-MP derivatives) | 142-4174 | Variable | GSH conjugation | [14] |

The efficiency of glutathione-mediated cleavage is modulated by the steric accessibility of the disulfide bond [5]. Kinetic studies on protein disulfide reduction demonstrate that steric hindrance can significantly impact reaction rates, with more accessible disulfide bonds showing faster reduction kinetics compared to sterically hindered counterparts [5]. For di-tert-dodecyl disulfide, the bulky tert-dodecyl substituents create substantial steric barriers that may reduce the efficiency of glutathione-mediated cleavage compared to less hindered disulfide compounds [5].

Cellular disulfide-reducing capacity studies indicate that approximately half of all protein sulfhydryl equivalents are accessible to disulfide reduction, with the remaining fraction being buried within protein structures and thus protected from reduction [15]. This cellular reducing environment, maintained primarily by glutathione and thioredoxin systems, provides the necessary conditions for di-tert-dodecyl disulfide reduction, though the efficiency may be compromised by the compound's steric characteristics [15].

The intracellular fate of di-tert-dodecyl disulfide following cellular uptake involves interaction with the cellular glutathione pool, which typically maintains concentrations of 1-10 mM in most cell types [4]. The reaction with glutathione results in formation of mixed disulfide intermediates and eventual complete reduction to thiol products, contributing to the overall cellular redox balance [4]. However, the rate of this process is expected to be slower than that observed for smaller, less sterically hindered disulfide compounds [5].

Thermodynamic Stability Analysis of Disulfide Bonds Under Physiological Conditions

The thermodynamic stability of disulfide bonds in di-tert-dodecyl disulfide under physiological conditions is governed by fundamental energetic principles that apply to all disulfide linkages [16] [17]. Disulfide bonds possess inherent strength of approximately 60 kcal/mol at 300 K, representing roughly 10 times the thermal energy (RT) available at physiological temperature [17]. This substantial bond strength confers considerable stability to the disulfide linkage under normal physiological conditions [17].

Under physiological conditions, disulfide bonds typically contribute approximately 60 kJ/mol of stabilization energy to molecular structures [16]. This stabilization arises primarily from the covalent nature of the sulfur-sulfur bond and its resistance to hydrolytic cleavage under neutral pH conditions [16]. The standard redox potential for cystine/cysteine pairs measures approximately -250 mV, indicating that disulfide bond formation is thermodynamically favored in oxidizing environments while reduction is favored under reducing conditions [16].

Table 3: Thermodynamic Parameters for Disulfide Bond Stability

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Disulfide Bond Strength | ~60 kcal/mol | At 300 K | [17] |

| Stabilization Energy (physiological conditions) | 60 kJ/mol | Physiological pH and temperature | [16] |

| Typical ΔG contribution to protein stability | 1-6 kcal/mol | Protein-dependent | [18] [19] |

| Activation Energy for S-S bond cleavage | 14.2 kcal/mol (at 2.0 nN force) | Mechanical force application | [20] |

| Typical Tm increase from disulfide bond | 5-17°C | Protein engineering studies | [21] [22] |

| Entropy contribution (-TΔS) | 4.1 kcal/mol (typical) | Loop size dependent | [23] |

The thermodynamic stability of di-tert-dodecyl disulfide is influenced by the local chemical environment and the structural context of the disulfide bond [24]. Factors such as dihedral angles, local electrostatic interactions, and steric strain can significantly modulate the effective stability of the disulfide linkage [24]. For di-tert-dodecyl disulfide, the optimal dihedral angle for the sulfur-sulfur bond in acyclic disulfides is approximately 90°, which minimizes torsional strain and maximizes thermodynamic stability [25].

Temperature effects on disulfide bond stability follow predictable thermodynamic principles, with bond stability generally decreasing as temperature increases due to enhanced thermal motion and increased probability of bond dissociation [26]. Studies on disulfide-containing proteins demonstrate that disulfide bond formation and disruption become increasingly temperature-dependent at elevated temperatures, with three out of four disulfide bonds in model proteins showing temperature-dependent behavior [26]. The activation energy for disulfide bond cleavage varies with applied mechanical stress, ranging from 14.2 kcal/mol under moderate force application to lower values under higher stress conditions [20].

pH effects on disulfide stability are mediated primarily through changes in the ionization state of sulfur atoms and local electrostatic environments [22]. Under physiological pH conditions (7.4), disulfide bonds remain stable due to the non-ionized state of the sulfur atoms, while extreme pH conditions can promote bond hydrolysis or facilitate thiol-disulfide exchange reactions [22]. The pH-independent nature of thiol-disulfide exchange mechanisms for many disulfide compounds indicates that the primary pH effect occurs through changes in thiol ionization rather than direct effects on disulfide bond stability [27].

Table 4: Cellular Uptake and Distribution Parameters

| Parameter | Di-tert-dodecyl disulfide | Comparison to Small Disulfides | Reference |

|---|---|---|---|

| Membrane Permeability | High (lipophilic) | Enhanced | [13] [28] |

| Cellular Uptake Mechanism | Passive diffusion | Similar mechanism | [29] |

| Intracellular Distribution | Membrane-associated | More membrane-bound | [13] |

| Reduction Efficiency | Reduced (steric hindrance) | Slower kinetics | [5] |

| Steric Hindrance Effect | Significant | Higher | [5] |

| Lipophilicity Impact | Enhanced membrane association | Superior | [13] |

The entropic contribution to disulfide bond stability typically accounts for 4.1 kcal/mol of stabilization energy, arising from the restriction of conformational freedom in the reduced state compared to the oxidized disulfide form [23]. This entropic effect is particularly significant for cyclic disulfides and cross-linked structures, where disulfide bond formation substantially reduces the number of accessible conformational states [23]. For di-tert-dodecyl disulfide, the entropic contribution may be modified by the presence of bulky alkyl substituents that already restrict conformational freedom in both oxidized and reduced states [23].

XLogP3

GHS Hazard Statements

H305 (50%): May be fatal if swallowed and enters airways [Warning Aspiration hazard];

H316 (50%): Causes mild skin irritation [Warning Skin corrosion/irritation];

H320 (50%): Causes eye irritation [Warning Serious eye damage/eye irritation];

H413 (40%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Other CAS

Wikipedia

General Manufacturing Information

Disulfide, di-tert-dodecyl: ACTIVE